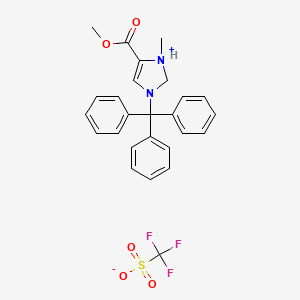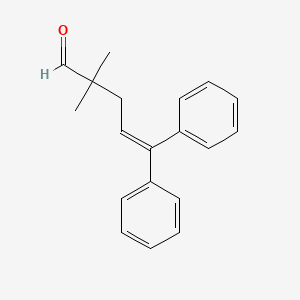![molecular formula C11H14N4O2 B14257401 4H-1,3-Dioxino[4,5-c]pyridine, 5-(azidomethyl)-2,2,8-trimethyl- CAS No. 357966-23-5](/img/structure/B14257401.png)
4H-1,3-Dioxino[4,5-c]pyridine, 5-(azidomethyl)-2,2,8-trimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4H-1,3-Dioxino[4,5-c]pyridine, 5-(azidomethyl)-2,2,8-trimethyl- is a heterocyclic compound with a unique structure that includes a dioxin ring fused to a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,3-Dioxino[4,5-c]pyridine, 5-(azidomethyl)-2,2,8-trimethyl- typically involves the following steps:
Formation of the Dioxin Ring: The initial step involves the formation of the dioxin ring through a cyclization reaction. This can be achieved using reagents such as ethylene glycol and a suitable catalyst under controlled temperature and pressure conditions.
Introduction of the Pyridine Ring: The pyridine ring is introduced through a condensation reaction with a pyridine derivative. This step often requires the use of a strong acid or base to facilitate the reaction.
Azidomethylation: The azidomethyl group is introduced through a nucleophilic substitution reaction using sodium azide and a suitable alkylating agent.
Methylation: The final step involves the methylation of the compound using methyl iodide or a similar reagent under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions are essential to scale up the synthesis for commercial applications.
化学反应分析
Types of Reactions
4H-1,3-Dioxino[4,5-c]pyridine, 5-(azidomethyl)-2,2,8-trimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where the azidomethyl group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
Oxidation: Corresponding oxides of the compound.
Reduction: Reduced derivatives with hydrogen replacing the azido group.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
4H-1,3-Dioxino[4,5-c]pyridine, 5-(azidomethyl)-2,2,8-trimethyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 4H-1,3-Dioxino[4,5-c]pyridine, 5-(azidomethyl)-2,2,8-trimethyl- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling and metabolism.
相似化合物的比较
Similar Compounds
4H-1,3-Dioxino[4,5-c]pyridine, 2,2,5,8-tetramethyl-: Similar structure but with different substituents, leading to variations in chemical properties and applications.
4H-1,3-Dioxino[5,4-c]pyridine, hexahydro-6-methyl-8a-phenyl-: Another related compound with distinct structural features and reactivity.
Uniqueness
This detailed article provides a comprehensive overview of 4H-1,3-Dioxino[4,5-c]pyridine, 5-(azidomethyl)-2,2,8-trimethyl-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
357966-23-5 |
|---|---|
分子式 |
C11H14N4O2 |
分子量 |
234.25 g/mol |
IUPAC 名称 |
5-(azidomethyl)-2,2,8-trimethyl-4H-[1,3]dioxino[4,5-c]pyridine |
InChI |
InChI=1S/C11H14N4O2/c1-7-10-9(6-16-11(2,3)17-10)8(4-13-7)5-14-15-12/h4H,5-6H2,1-3H3 |
InChI 键 |
XBTFIYCEEHIXKW-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC=C(C2=C1OC(OC2)(C)C)CN=[N+]=[N-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![[4-(7-Hydroxy-4-oxo-4H-1-benzopyran-3-yl)phenoxy]acetic acid](/img/structure/B14257333.png)
![3-Ethyl-7-methoxy-1-(2-methylphenyl)benzo[h][1,6]naphthyridine-2,4(1H,3H)-dione](/img/structure/B14257342.png)



![(3S)-3,7-Bis{[(benzyloxy)carbonyl]amino}-2-oxoheptanoic acid](/img/structure/B14257373.png)


![Dimethyl 5-[(10-bromodecyl)oxy]benzene-1,3-dicarboxylate](/img/structure/B14257391.png)
![(3R)-3-[2-(4-bromophenyl)-2-oxoethoxy]tetradecanoic acid](/img/structure/B14257393.png)

